molecular formula C9H9F3O2 B13133899 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol

Cat. No.: B13133899
M. Wt: 206.16 g/mol
InChI Key: YULVQKVEGKQZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol typically involves the reaction of 2-(hydroxymethyl)benzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(hydroxymethyl)benzaldehyde+trifluoroacetaldehydeThis compound\text{2-(hydroxymethyl)benzaldehyde} + \text{trifluoroacetaldehyde} \rightarrow \text{this compound} 2-(hydroxymethyl)benzaldehyde+trifluoroacetaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(2-carboxyphenyl)ethanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler alcohol with similar trifluoromethyl group but lacking the phenyl and hydroxymethyl groups.

    2,2,2-Trifluoro-1-phenylethanone: Contains a trifluoromethyl group and a phenyl ring but lacks the hydroxymethyl group.

Uniqueness

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups attached to the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8,13-14H,5H2

InChI Key

YULVQKVEGKQZTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.